molecular formula C4H7F2N B12852085 (2S)-3,3-Difluoro-2-methyl-azetidine

(2S)-3,3-Difluoro-2-methyl-azetidine

Cat. No.: B12852085
M. Wt: 107.10 g/mol
InChI Key: KKGBXWWINMKIKP-VKHMYHEASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3,3-Difluoro-2-methyl-azetidine typically involves the introduction of fluorine atoms into the azetidine ring. One common method is the fluorination of a suitable azetidine precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters precisely, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

(2S)-3,3-Difluoro-2-methyl-azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of difluoro-ketones or carboxylic acids.

    Reduction: Formation of difluoro-alkanes.

    Substitution: Formation of various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2S)-3,3-Difluoro-2-methyl-azetidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioisostere

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its fluorinated structure can enhance the pharmacokinetic properties of drugs, making them more effective and longer-lasting.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Fluorinated azetidines can be incorporated into polymers to improve their thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (2S)-3,3-Difluoro-2-methyl-azetidine involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. Additionally, the azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3,3-Difluoro-2-methyl-pyrrolidine: A five-membered ring analog with similar fluorination.

    (2S)-3,3-Difluoro-2-methyl-piperidine: A six-membered ring analog with similar fluorination.

    (2S)-3,3-Difluoro-2-methyl-aziridine: A three-membered ring analog with similar fluorination.

Uniqueness

(2S)-3,3-Difluoro-2-methyl-azetidine is unique due to its four-membered ring structure, which imparts distinct chemical and biological properties. The strain in the azetidine ring can lead to higher reactivity compared to its five- and six-membered analogs. Additionally, the specific positioning of the fluorine atoms can enhance its interaction with biological targets, making it a valuable compound in drug discovery and materials science.

Properties

Molecular Formula

C4H7F2N

Molecular Weight

107.10 g/mol

IUPAC Name

(2S)-3,3-difluoro-2-methylazetidine

InChI

InChI=1S/C4H7F2N/c1-3-4(5,6)2-7-3/h3,7H,2H2,1H3/t3-/m0/s1

InChI Key

KKGBXWWINMKIKP-VKHMYHEASA-N

Isomeric SMILES

C[C@H]1C(CN1)(F)F

Canonical SMILES

CC1C(CN1)(F)F

Origin of Product

United States

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